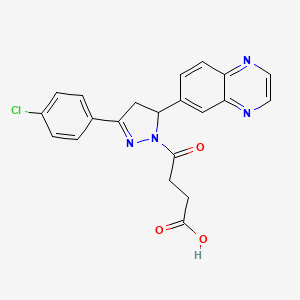
4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that suggest a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula for this compound is C21H19ClN4O, with a molecular weight of approximately 378.9 g/mol. The presence of a chlorophenyl group and a quinoxalinyl moiety are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit promising antimicrobial properties. A study highlighted that 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated significant antifungal activity against various pathogenic strains and showed effectiveness against Mycobacterium tuberculosis H37Rv .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Antifungal Activity | Antitubercular Activity |
|---|---|---|
| Compound A | Good (against 4 strains) | Moderate |
| Compound B | Excellent (against 3 strains) | Strong |
| Compound C | Moderate | Weak |
Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies. The incorporation of a quinoxaline structure is known to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown to inhibit cell proliferation in breast and lung cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Research has suggested that compounds containing pyrazole and quinoxaline structures can act by inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis .
Enzyme Inhibition Studies
Studies have demonstrated that these compounds can act as inhibitors for various enzymes, including:
- Acetylcholinesterase : Important for neurotransmission.
- Urease : Associated with the metabolism of urea in bacteria.
Table 3: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Urease | 5 |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:
- Study on Antifungal Activity : A comprehensive study evaluated the antifungal effects against Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 50 µg/mL .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects on multiple cancer cell lines, confirming that the compound induced apoptosis through mitochondrial pathways .
特性
IUPAC Name |
4-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-15-4-1-13(2-5-15)17-12-19(26(25-17)20(27)7-8-21(28)29)14-3-6-16-18(11-14)24-10-9-23-16/h1-6,9-11,19H,7-8,12H2,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJDWOSCQKUAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














